molecular formula C16H13N5O3S2 B13373975 6-(5-Nitro-2-furyl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(5-Nitro-2-furyl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13373975
M. Wt: 387.4 g/mol
InChI Key: CNAGDLXCEMKFRU-UHFFFAOYSA-N
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Description

6-(5-Nitro-2-furyl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolothiadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(5-Nitro-2-furyl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step organic reactions. The starting materials often include 5-nitro-2-furaldehyde, phenylethylamine, and thiourea. The synthesis may proceed through the formation of intermediate compounds such as hydrazones and thiosemicarbazides, followed by cyclization reactions to form the triazolothiadiazole ring system.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(5-Nitro-2-furyl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The compound can be oxidized to form different derivatives.

    Substitution: The phenylethylsulfanyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction, and oxidizing agents like potassium permanganate for oxidation. Reaction conditions such as temperature, solvent, and pH are crucial for the success of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could yield a variety of functionalized triazolothiadiazoles.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, triazolothiadiazoles have been studied for their potential as antimicrobial, antifungal, and anticancer agents. The presence of the nitrofuryl group in this compound suggests it may have similar biological activities.

Medicine

Medicinally, compounds like 6-(5-Nitro-2-furyl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole are investigated for their potential therapeutic effects. They may act as enzyme inhibitors or interact with specific molecular targets in the body.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique structure may also make it useful in the design of sensors or catalysts.

Mechanism of Action

The mechanism of action of 6-(5-Nitro-2-furyl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole likely involves interaction with specific molecular targets, such as enzymes or receptors. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazolothiadiazoles and nitrofuryl derivatives. Examples include:

  • 3-(5-Nitro-2-furyl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole
  • 6-(5-Nitro-2-furyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Uniqueness

What sets 6-(5-Nitro-2-furyl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole apart is its specific substitution pattern, which may confer unique biological activities and chemical reactivity. The presence of the phenylethylsulfanyl group could influence its interaction with biological targets and its overall stability.

Properties

Molecular Formula

C16H13N5O3S2

Molecular Weight

387.4 g/mol

IUPAC Name

6-(5-nitrofuran-2-yl)-3-(2-phenylethylsulfanylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H13N5O3S2/c22-21(23)14-7-6-12(24-14)15-19-20-13(17-18-16(20)26-15)10-25-9-8-11-4-2-1-3-5-11/h1-7H,8-10H2

InChI Key

CNAGDLXCEMKFRU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCSCC2=NN=C3N2N=C(S3)C4=CC=C(O4)[N+](=O)[O-]

Origin of Product

United States

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